

4-(Phenylthio)benzene-1,2-diamine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Phenylthio)benzene-1,2-diamine

Cat. No.: B144564

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An In-depth Technical Guide to **4-(Phenylthio)benzene-1,2-diamine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylthio)benzene-1,2-diamine, identified by the CAS Number 43156-48-5, is a pivotal chemical intermediate possessing a unique molecular architecture that combines a phenylthioether and an ortho-phenylenediamine moiety.^{[1][2]} This structural arrangement imparts a versatile reactivity profile, making it a highly valuable building block in the fields of medicinal chemistry, organic synthesis, and materials science.^{[1][3]} Its primary significance lies in its role as a precursor to a variety of heterocyclic systems, most notably benzimidazoles, which form the core of numerous pharmacologically active compounds.^[3] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development.

Physicochemical and Structural Properties

4-(Phenylthio)benzene-1,2-diamine is an organic compound that is typically a solid at room temperature, ranging in color from pale to dark purple.^{[1][4]} The presence of two adjacent amino groups allows for intramolecular and intermolecular hydrogen bonding, influencing its solubility and melting point.^[1] The molecule is air-sensitive and should be stored under appropriate conditions to prevent oxidative degradation.^{[1][4]}

A summary of its key properties is presented below:

Property	Value	Source(s)
CAS Number	43156-48-5	[1][2][5][6]
Molecular Formula	C ₁₂ H ₁₂ N ₂ S	[1][2][5][6]
Molecular Weight	216.30 g/mol	[2][6]
IUPAC Name	4-(phenylthio)benzene-1,2-diamine	[2][5]
Synonyms	1,2-Diamino-4-phenylthiobenzene, 4-(Phenylsulfanyl)benzene-1,2-diamine, 4-Thiophenoxy-1,2-phenylenediamine	[1][4][7]
Appearance	Pale Purple to Purple Solid	[4]
Melting Point	>58°C (decomposes)	[4]
Solubility	Slightly soluble in DMSO and Methanol	[4]
Stability	Air Sensitive	[1][4]
Storage Conditions	2-8°C, sealed in dry, keep in dark place	[4]

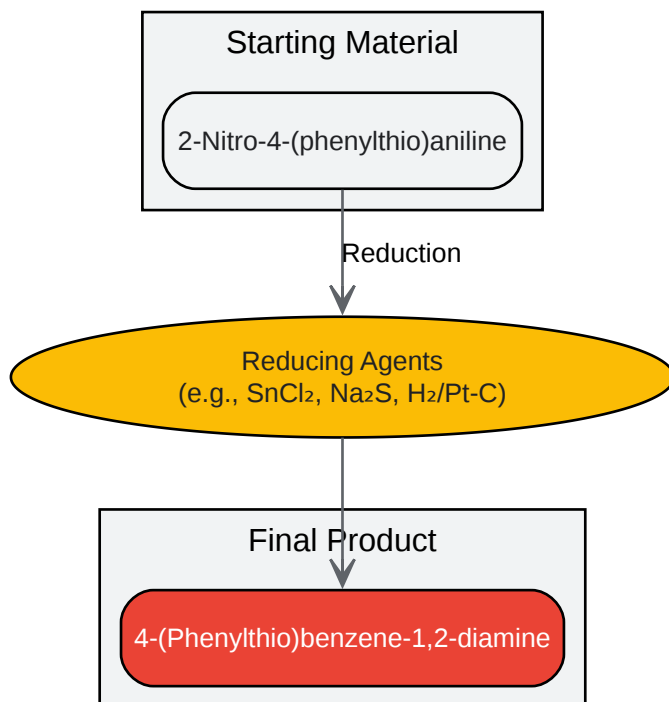
Synthesis and Reaction Mechanisms

The synthesis of **4-(Phenylthio)benzene-1,2-diamine** predominantly involves the reduction of an ortho-nitroaniline precursor. This transformation is a critical step in providing the key diamine functionality required for subsequent cyclization reactions.

General Synthetic Pathway: Reduction of 2-Nitro-4-(phenylthio)aniline

A common and effective method for synthesizing the title compound is the chemical reduction of 2-nitro-4-(phenylthio)aniline.[3] This precursor contains the required carbon skeleton with the

phenylthio group already in place. The critical step is the selective reduction of the nitro group to an amine without affecting the thioether linkage.



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Caption: General synthetic route to **4-(Phenylthio)benzene-1,2-diamine**.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative lab-scale synthesis via catalytic hydrogenation, a green and efficient reduction method.^[4]

Materials:

- 2-nitro-5-phenylmercaptoaniline
- Ethanol
- Platinum-on-carbon catalyst (Pt/C, 5-10 wt%)
- Hydrogen gas (H₂)

- Reaction vessel suitable for hydrogenation (e.g., Parr shaker or H-Cube)

Procedure:

- Vessel Charging: In a suitable hydrogenation vessel, charge 2-nitro-5-phenylmercaptoaniline and ethanol (approximately 4 times the weight of the substrate).[4]
- Catalyst Addition: Add the Pt/C catalyst to the mixture (approximately 0.1 times the weight of the substrate).[4]
- Inerting: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
- Hydrogenation: Introduce hydrogen gas into the vessel, pressurizing to 1.0-2.0 MPa.[4]
- Reaction: Begin stirring and heat the reaction mixture to 70-90°C. Maintain these conditions for approximately 8 hours, monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
- Work-up: Upon completion, cool the reaction vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel again with an inert gas.
- Isolation: Remove the Pt/C catalyst by filtration through a pad of celite. Rinse the filter cake with a small amount of ethanol.
- Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude **4-(phenylthio)benzene-1,2-diamine** can be used directly for the next step or purified further by recrystallization or column chromatography.[4]

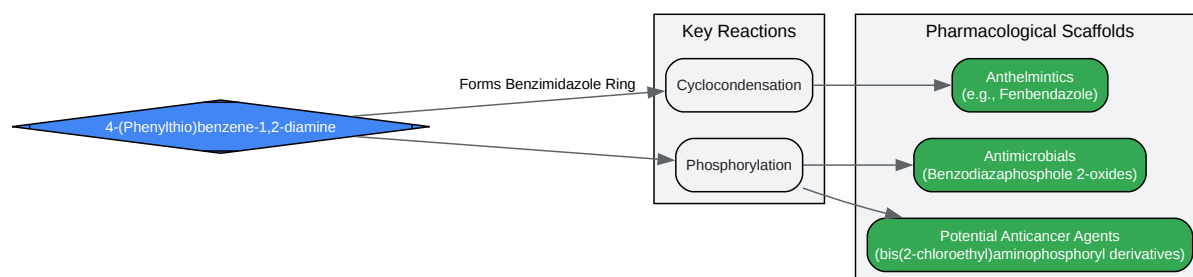
Causality and Trustworthiness: The choice of a catalytic hydrogenation method is based on its high efficiency and clean reaction profile, producing water as the only byproduct. The Pt/C catalyst is highly effective for nitro group reductions. The specified temperature and pressure ranges are optimized to ensure a reasonable reaction rate while minimizing potential side reactions.[4] This self-validating system relies on reaction monitoring to confirm the complete consumption of the starting material, ensuring the integrity of the final product.

Key Chemical Reactions and Applications in Drug Development

The dual nucleophilicity of the adjacent amino groups is the cornerstone of **4-(phenylthio)benzene-1,2-diamine**'s utility, enabling its use in constructing diverse heterocyclic frameworks.^[3]

Cyclization to Benzimidazole Scaffolds

The most prominent application is its role as a precursor to substituted benzimidazoles. This reaction, typically with aldehydes, carboxylic acids, or their derivatives, forms the core of many pharmaceuticals. A notable example is its use in the synthesis of fenbendazole, a broad-spectrum anthelmintic (anti-worm) agent.^[3]



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Caption: Key reaction pathways and resulting pharmacological scaffolds.

Synthesis of Potential Anticancer and Antimicrobial Agents

4-(Phenylthio)benzene-1,2-diamine is also a crucial starting material for synthesizing novel compounds with potential therapeutic value:

- **Anticancer Agents:** It is used to synthesize bis(2-chloroethyl)aminophosphoryl-containing compounds, which are investigated for their potential as anticancer drugs.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Antimicrobial Agents:** The compound serves as a precursor for 2-substituted-2,3-dihydro-5-thiophenoxy-1H-1,3,2-benzodiazaphosphole 2-oxides, a class of molecules that have demonstrated antimicrobial activity.[\[3\]](#)[\[4\]](#)

The phenylthio-substituted core is also recognized for its involvement in redox-active compounds, which can generate reactive oxygen species (ROS). This mechanism is leveraged in studies of oxidative stress and the development of novel cytotoxic agents.[\[3\]](#)

Analytical Characterization

The identity and purity of **4-(Phenylthio)benzene-1,2-diamine** are confirmed using standard analytical techniques. These methods are essential for quality control in both research and manufacturing settings.

- **Spectroscopic Methods:** Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the molecular structure.[\[3\]](#)
- **Chromatographic Techniques:** High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the compound.[\[3\]](#)

Safety, Handling, and Storage

As with many amine-containing aromatic compounds, proper safety precautions are essential when handling **4-(Phenylthio)benzene-1,2-diamine**.

Hazard Information	Precautionary Measures	Source(s)
Signal Word	Warning	[4]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[4]
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, lab coat. Work in a well-ventilated area or fume hood.	[8][9]
Handling	Avoid breathing dust. Avoid contact with skin and eyes. Prevent dust formation.	[8]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere due to air sensitivity. Keep in a dark place.	[4][8]

Conclusion

4-(Phenylthio)benzene-1,2-diamine is a strategically important molecule whose value is defined by its versatile reactivity. Its ability to serve as a scaffold for complex heterocyclic structures has cemented its role in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel anthelmintic, antimicrobial, and anticancer agents.

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- To cite this document: BenchChem. [4-(Phenylthio)benzene-1,2-diamine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144564#4-phenylthio-benzene-1-2-diamine-cas-number]

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